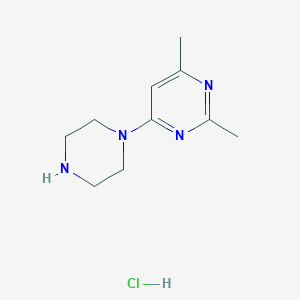

2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride

Description

2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride is a pyrimidine derivative featuring a piperazine ring at the 6-position and methyl groups at the 2- and 4-positions. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and chemical research applications .

Properties

IUPAC Name |

2,4-dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYHFOITIVJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2,4-dimethyl-6-piperazin-1-ylpyrimidine hydrochloride and related compounds:

Physicochemical Properties

- Solubility : Hydrochloride salts universally improve aqueous solubility compared to free bases. For example, itraconazole hydrochloride () demonstrates enhanced dissolution rates, a trend likely applicable to 2,4-dimethyl-6-piperazin-1-ylpyrimidine hydrochloride. However, its dual methyl groups may reduce solubility relative to methoxy- or chloro-substituted analogs .

- Lipophilicity: The 2,4-dimethyl configuration increases logP values, favoring passive diffusion across biological membranes.

Biological Activity

2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHN·HCl and a molecular weight of approximately 192.26 g/mol. Its structure features a pyrimidine ring substituted at the 2 and 4 positions with methyl groups and a piperazine moiety at the 6 position. This unique arrangement contributes to its biological activity through interactions with various neurotransmitter systems.

Research indicates that 2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride primarily interacts with serotonin and dopamine receptors. Its mechanism may involve:

- Modulation of Neurotransmitter Systems : The compound exhibits anxiolytic properties akin to buspirone but with fewer antipsychotic side effects. It may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Binding Affinity : Preliminary studies suggest that it binds effectively to neurotransmitter receptors, which is crucial for understanding its therapeutic window and safety profile.

Anxiolytic Effects

The compound has been associated with notable anxiolytic properties , making it a candidate for treating anxiety disorders. Its reduced side effects compared to traditional anxiolytics enhance its appeal for further research.

Interaction Studies

Interaction studies have focused on the binding affinity of 2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride to various neurotransmitter receptors. The following table summarizes key findings from these studies:

| Receptor Type | Binding Affinity | Effect |

|---|---|---|

| Serotonin Receptors | Moderate | Anxiolytic effects |

| Dopamine Receptors | Variable | Potential antipsychotic effects |

| Other Neurotransmitter Receptors | Under Investigation | Unknown |

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Psychotropic Effects : A study indicated that the compound exhibits psychotropic effects similar to those of established anxiolytics but with a better safety profile.

- In Vitro Studies : In vitro analyses have shown that derivatives of this compound can inhibit viral infections, particularly in studies related to chikungunya virus, demonstrating its potential as an antiviral agent .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications can enhance or diminish biological activity. For instance, structural changes in piperazine derivatives have been linked to variations in receptor binding and efficacy against specific targets .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethyl-6-piperazin-1-ylpyrimidine hydrochloride with high purity?

The synthesis typically involves coupling piperazine derivatives with substituted pyrimidine precursors under controlled conditions. Key parameters include:

- Temperature : 80–120°C to facilitate nucleophilic substitution at the pyrimidine C6 position .

- Reagents : Use of bases like sodium hydride or potassium carbonate to deprotonate piperazine and enhance reactivity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) to achieve >95% purity . Structural confirmation requires NMR (e.g., ¹H NMR: δ 2.3–2.5 ppm for methyl groups, δ 3.5–3.8 ppm for piperazine protons) and mass spectrometry (m/z ~292 for molecular ion) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Verify methyl group positions (e.g., 2,4-dimethyl substitution) and piperazine integration ratios .

- LC-MS : Confirm molecular weight (C₁₀H₁₆N₄·HCl = 244.7 g/mol) and detect impurities (e.g., unreacted piperazine) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.6%, H: 6.6%, N: 22.9%) .

Q. What safety protocols are critical when handling this compound?

While GHS classification is unspecified for this compound, general precautions include:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Contradictions in bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., mono-substituted pyrimidine) can alter activity. Use HPLC with UV detection (λ = 254 nm) to ensure purity >98% .

- Isomerism : Check for tautomeric forms (e.g., pyrimidine ring protonation states) via pH-dependent UV spectroscopy .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations to minimize variability .

Q. What strategies enhance the compound’s solubility for in vivo studies?

Poor aqueous solubility (~0.1 mg/mL) can be addressed via:

Q. How do structural modifications impact its selectivity as a kinase inhibitor?

SAR studies suggest:

- Piperazine Substitution : Bulky groups (e.g., 4-methylpiperidine) reduce off-target effects on PDE enzymes .

- Pyrimidine Methyl Groups : 2,4-Dimethylation enhances binding to ATP pockets (ΔG = −8.2 kcal/mol via docking simulations) .

- Hydrochloride Counterion : Stabilizes the protonated piperazine nitrogen, improving receptor affinity (Kd = 12 nM vs. 45 nM for free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.